5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine to form the corresponding hydrazide. This hydrazide is then reacted with phenyl isocyanate to form the intermediate compound, which is subsequently cyclized to form the triazole ring . The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole . These compounds also exhibit antimicrobial and antifungal properties but differ in their specific molecular structures and biological activities .
Properties
Molecular Formula |
C17H14ClN5O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-[[2-(4-chlorophenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-6-8-13(9-7-11)26-10-14(24)20-17-15(16(19)25)21-23(22-17)12-4-2-1-3-5-12/h1-9H,10H2,(H2,19,25)(H,20,22,24) |
InChI Key |
NIMUWNONWCTQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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